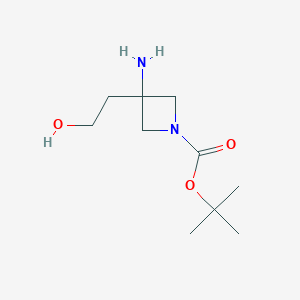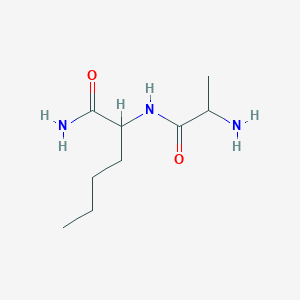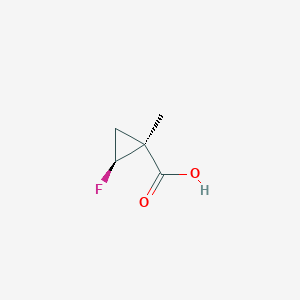
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid
Descripción general
Descripción
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid (CFMCA) is a cyclic carboxylic acid, which is a type of organic compound containing a carboxyl group (-COOH). It is an important building block for pharmaceuticals and other chemicals, and is used in a wide range of applications, including synthesis, catalysis, and drug development.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Researchers have developed novel methods for the stereoselective synthesis of cis-2-fluorocyclopropane-1-carboxylic acid, highlighting the significance of this compound in synthetic chemistry. For instance, Toyota et al. (1996) elaborated a four-step method starting from tert-butyl acrylate and chloromethyl phenyl sulfoxide, involving the initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate, fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis to the final product (Toyota et al., 1996). Similarly, Shibue and Fukuda (2014) described a rhodium-catalyzed cyclopropanation process as an effective method for the stereoselective synthesis of the acid (Shibue & Fukuda, 2014).
Analytical Methods for Biomarker Detection
Significant advancements have been made in analytical methods to quantify pyrethroid metabolites in human urine, indicating exposure to pyrethroid insecticides. Kühn et al. (1996) and Baker et al. (2004) developed gas chromatography-mass spectrometry methods for the simultaneous determination of pyrethroid metabolites, including compounds related to cis-2-fluoro-1-methylcyclopropanecarboxylic acid (Kühn et al., 1996); (Baker et al., 2004).
Chemical Structure and Properties
Research on fluorinated phenylcyclopropylamines has explored the effects of aromatic ring substitution and absolute configuration on microbial tyramine oxidase inhibition, revealing the significance of cis and trans configurations and fluorination on biological activity (Rosen et al., 2004). Furthermore, the conformational equilibria and structure of cyclopropylcarboxaldehyde derivatives have been investigated to understand the stability and behavior of these compounds in different environments (Badawi, 1991).
Propiedades
IUPAC Name |
(1S,2S)-2-fluoro-1-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-WVZVXSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
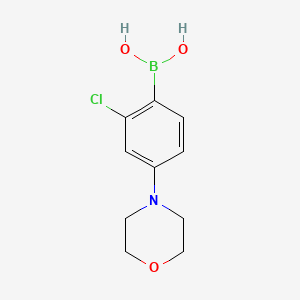

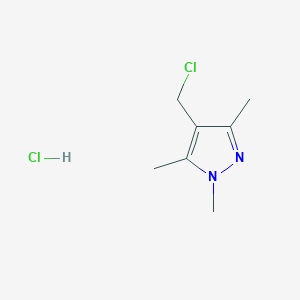
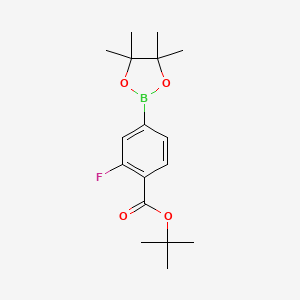
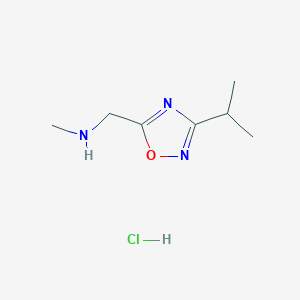
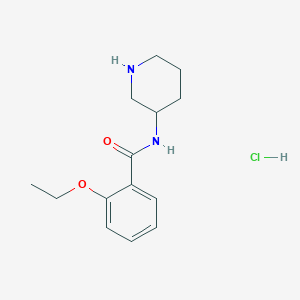
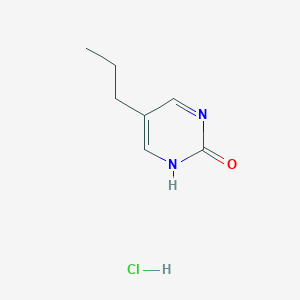
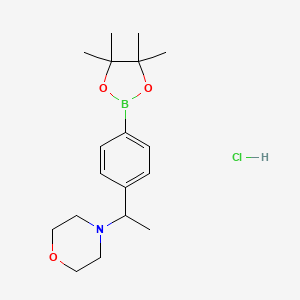
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)

![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
